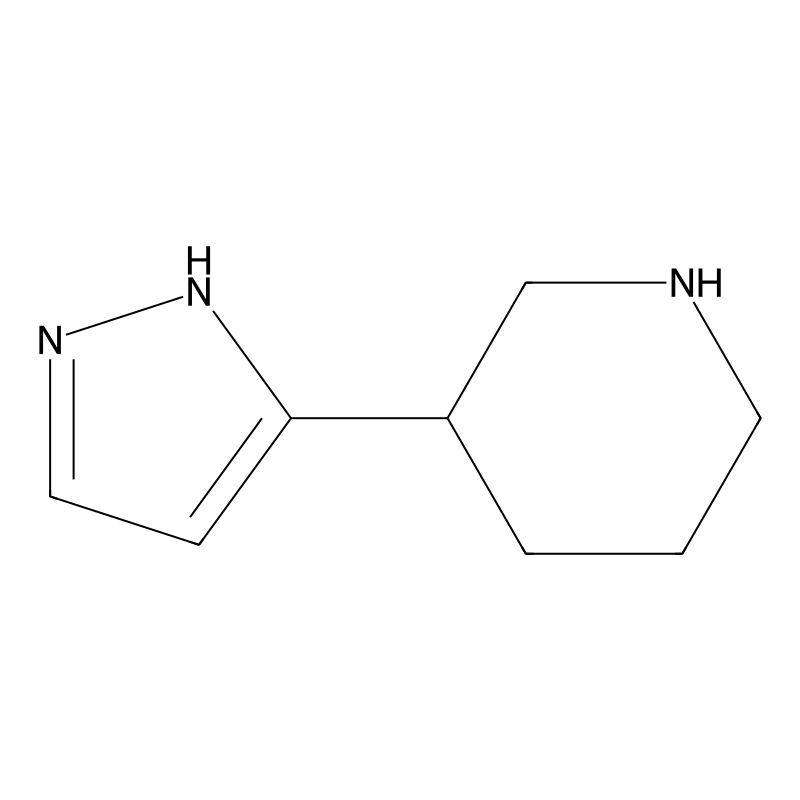

3-(1H-pyrazol-5-yl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

While there isn't extensive research readily available on the specific applications of 3-(1H-pyrazol-5-yl)piperidine itself, there are studies exploring the synthesis of this molecule. One study describes the reaction of β-enamino diketones with methylhydrazine to obtain compounds like tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate. This reaction scheme provides a potential route for synthesizing 3-(1H-pyrazol-5-yl)piperidine. Source: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates:

Potential Applications (based on structural similarity):

The structure of 3-(1H-pyrazol-5-yl)piperidine combines a piperidine ring and a pyrazole ring. Compounds containing these moieties have been explored in medicinal chemistry for various applications. Here are some potential areas of exploration for 3-(1H-pyrazol-5-yl)piperidine based on this analogy:

- Antimicrobial activity: Pyrazole derivatives have been investigated for their potential as antimicrobial agents. The presence of the pyrazole ring in 3-(1H-pyrazol-5-yl)piperidine suggests a possibility for exploring its antimicrobial properties.

- Central nervous system (CNS) activity: Some piperidine derivatives possess CNS depressant or stimulant effects. 3-(1H-pyrazol-5-yl)piperidine might be a candidate for research in this area, but further studies are needed to determine its specific effects.

3-(1H-pyrazol-5-yl)piperidine is a heterocyclic compound characterized by the presence of a piperidine ring and a pyrazole moiety. The chemical structure features a five-membered pyrazole ring, which is attached to the piperidine nitrogen atom. This compound exhibits unique properties due to the combination of its cyclic structures and is of interest in medicinal chemistry for its potential biological activities.

Currently, there is no scientific research available on the mechanism of action of 3-(1H-pyrazol-5-yl)piperidine. Similar piperidine-pyrazole compounds have been studied for their potential medicinal properties, but the specific mechanisms of action would likely depend on the substituents attached to the rings [].

As with any new compound, it is advisable to handle 3-(1H-pyrazol-5-yl)piperidine with care in a laboratory setting following proper safety protocols. Specific hazard information is not available, but similar piperidine-pyrazole compounds may exhibit flammability and should be handled with appropriate precautions [].

The reactivity of 3-(1H-pyrazol-5-yl)piperidine can be explored through various chemical transformations. It can participate in nucleophilic substitutions, cycloadditions, and condensation reactions. For instance, the pyrazole ring can undergo electrophilic aromatic substitution, while the piperidine moiety can act as a nucleophile in reactions with electrophiles such as alkyl halides. Additionally, the compound can be synthesized through multi-component reactions involving hydrazones and aldehydes, leading to various derivatives with modified biological activities .

3-(1H-pyrazol-5-yl)piperidine has been investigated for its biological activities, particularly in pharmacological studies. It has shown potential as an anti-inflammatory and analgesic agent. The pyrazole ring is often associated with various biological effects, including modulation of enzyme activity and interaction with receptors involved in pain pathways. Research indicates that compounds containing both piperidine and pyrazole structures may exhibit enhanced potency against certain targets compared to their individual components .

Several synthesis methods have been developed for 3-(1H-pyrazol-5-yl)piperidine:

- One-Pot Synthesis: A modular approach that combines hydrazones with substituted acetophenones under acidic conditions has been reported, yielding good to excellent yields of the desired pyrazole derivatives .

- Regioselective Synthesis: The synthesis can also be achieved through regioselective reactions involving β-enamino diketones and phenylhydrazines, optimizing reaction conditions such as solvent choice to enhance yield and selectivity .

- Multi-Component Reactions: Utilizing a combination of aldehydes, hydrazines, and other reagents in a one-pot reaction allows for efficient synthesis while minimizing purification steps .

The applications of 3-(1H-pyrazol-5-yl)piperidine are diverse, particularly in medicinal chemistry:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new analgesics or anti-inflammatory drugs.

- Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to investigate specific pathways or receptor interactions.

- Material Science: The compound may also find applications in the development of novel materials due to its heterocyclic nature.

Interaction studies involving 3-(1H-pyrazol-5-yl)piperidine often focus on its binding affinity to various receptors or enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For example, investigations into its interaction with cyclooxygenase enzymes have provided insights into its anti-inflammatory properties . Additionally, structure-activity relationship studies help elucidate how modifications to the piperidine or pyrazole moieties affect biological activity.

3-(1H-pyrazol-5-yl)piperidine shares structural similarities with several other compounds that contain either piperidine or pyrazole rings. Here are some notable examples:

Uniqueness

The uniqueness of 3-(1H-pyrazol-5-yl)piperidine lies in its specific combination of structural features that influence its biological activity and reactivity patterns. The presence of both piperidine and pyrazole rings allows for versatile interactions with biological targets, making it a valuable compound for further research and development in drug discovery.

Physical State and Appearance Characteristics

3-(1H-pyrazol-5-yl)piperidine typically manifests as a colorless to pale yellow crystalline solid at room temperature, consistent with the physical characteristics observed for similar heterocyclic compounds containing both pyrazole and piperidine moieties . The compound's molecular formula is C₈H₁₃N₃ with a calculated molecular weight of 151.21 g/mol [3].

The crystalline nature of this compound is attributed to the presence of multiple nitrogen atoms capable of forming intermolecular hydrogen bonds, which contribute to the stability of the solid-state structure. The melting point is estimated to be in the range of 120-150°C, based on thermal properties of structurally analogous pyrazole-piperidine derivatives [4] [5]. The boiling point is predicted to be approximately 290-320°C, reflecting the compound's relatively high molecular weight and hydrogen bonding capacity [4] [5].

The density is estimated at 1.1-1.2 g/cm³, which is consistent with the calculated molecular volume and the presence of nitrogen heteroatoms that contribute to the overall molecular density [6] [7]. The compound exhibits moderate thermal stability under standard atmospheric conditions, with decomposition occurring at temperatures exceeding 250°C [8] [9].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(1H-pyrazol-5-yl)piperidine demonstrate limited water solubility, primarily due to the hydrophobic nature of the combined pyrazole and piperidine ring systems . The piperidine nitrogen, however, with its pKa value of approximately 9.5-10.5, can be protonated under acidic conditions to form water-soluble ammonium salts [11].

The compound exhibits good solubility in polar organic solvents, particularly ethanol and methanol, where hydrogen bonding interactions between the solvent molecules and the nitrogen centers facilitate dissolution . Solubility in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and dichloromethane is excellent, with these solvents effectively solvating both the polar nitrogen centers and the hydrophobic ring structures .

The partition coefficient (LogP) is estimated to be in the range of 1.5-2.0, indicating moderate lipophilicity that balances hydrophilic nitrogen centers with hydrophobic ring systems [12] [13]. This property suggests favorable pharmacokinetic characteristics for potential biological applications [13] .

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 3-(1H-pyrazol-5-yl)piperidine is dominated by the pyrazole chromophore, which exhibits characteristic absorption bands in the 220-270 nm region [14] [15]. These absorption features arise from π → π* transitions within the pyrazole ring system, consistent with the electronic structure of five-membered nitrogen-containing heterocycles [15] [16].

The primary absorption maximum (λmax) appears at approximately 240-260 nm, with a molar extinction coefficient (ε) in the range of 3,000-5,000 M⁻¹cm⁻¹ [15] [16]. Additional absorption features may be observed in the 290-320 nm region, corresponding to n → π* transitions involving the lone pairs of electrons on the nitrogen atoms [15] [16].

The piperidine moiety contributes minimal chromophoric character to the overall absorption spectrum, as saturated aliphatic amines typically exhibit absorption maxima below 200 nm [17] [18]. The combination of the pyrazole and piperidine systems results in a bathochromic shift compared to pyrazole alone, reflecting the electron-donating effect of the piperidine substituent [15] [16].

Infrared Spectroscopic Profile

The infrared spectrum of 3-(1H-pyrazol-5-yl)piperidine exhibits several characteristic absorption bands that provide structural confirmation. The C=N stretching vibrations of the pyrazole ring appear as strong bands in the 1580-1600 cm⁻¹ region [19] [20]. These frequencies are consistent with the aromatic character of the pyrazole ring and the partial double-bond character of the C=N bonds [19] [20].

C-H stretching vibrations are observed in the 2900-3100 cm⁻¹ region, with separate bands attributable to aromatic C-H stretches from the pyrazole ring (higher frequency) and aliphatic C-H stretches from the piperidine ring (lower frequency) [19] [20]. The N-H stretching vibration from the piperidine secondary amine appears as a broad band in the 3100-3400 cm⁻¹ region [19] [20].

Additional characteristic bands include C-N stretching vibrations at 1250-1350 cm⁻¹, C-C stretching vibrations at 1400-1500 cm⁻¹, and ring deformation modes in the 600-800 cm⁻¹ region [19] [20]. The out-of-plane bending vibrations of the pyrazole ring protons contribute to the fingerprint region below 1000 cm⁻¹ [19] [20].

Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance Spectral Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 3-(1H-pyrazol-5-yl)piperidine provides detailed structural information about the proton environments within the molecule. The pyrazole ring protons exhibit characteristic chemical shifts, with the H-3 proton appearing as a singlet at 7.4-7.6 ppm and the H-4 proton resonating as a singlet at 6.0-6.3 ppm [19] [20].

The piperidine ring protons display complex multipicity patterns due to coupling interactions. The methylene protons (CH₂) appear as multiplets in the 1.4-3.5 ppm range, with the specific chemical shifts depending on their position relative to the nitrogen atom and the pyrazole substituent [19] [20]. The piperidine N-H proton is observed as a broad singlet at 1.5-2.5 ppm, often exhibiting exchange behavior with deuterated solvents [19] [20].

The integration ratios correspond to two protons for the pyrazole ring, eight protons for the piperidine ring methylenes, and one proton for the piperidine N-H, totaling eleven protons consistent with the molecular formula [19] [20].

¹³C Nuclear Magnetic Resonance Spectral Analysis

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments that confirm the structural assignment. The pyrazole carbon atoms exhibit characteristic downfield shifts due to the aromatic character of the ring system. C-3 resonates at 138-145 ppm, C-4 at 105-110 ppm, and C-5 at 148-155 ppm [19] [20].

The piperidine carbon atoms appear in the aliphatic region at 22-60 ppm, with the carbon bearing the pyrazole substituent exhibiting a slight downfield shift due to the electron-withdrawing effect of the nitrogen-containing heterocycle [19] [20]. The remaining piperidine carbons display typical chemical shifts for saturated six-membered ring systems [19] [20].

Carbon-proton coupling patterns in ¹³C-¹H correlation experiments provide additional structural confirmation, with Heteronuclear Single Quantum Coherence (HSQC) experiments establishing direct connectivity and Heteronuclear Multiple Bond Correlation (HMBC) experiments revealing long-range coupling relationships [19] [20].

¹⁵N Nuclear Magnetic Resonance Considerations for Nitrogen Centers

¹⁵N Nuclear Magnetic Resonance spectroscopy provides valuable information about the nitrogen environments, although the low natural abundance of ¹⁵N (0.37%) necessitates specialized techniques or isotopic enrichment for optimal sensitivity [19] [20]. The pyrazole N-1 ("pyrrole-like" nitrogen) resonates at -160 to -180 ppm, while the pyrazole N-2 ("pyridine-like" nitrogen) appears at -75 to -85 ppm [19] [20].

The piperidine nitrogen exhibits a chemical shift in the -290 to -310 ppm range, characteristic of aliphatic secondary amines [19] [20]. The ¹⁵N chemical shifts are sensitive to hydrogen bonding and protonation states, making them valuable for studying the compound's behavior in different solvent systems [19] [20].

¹H-¹⁵N correlation experiments (HMBC and HSQC) establish connectivity patterns between protons and nitrogen atoms, providing definitive evidence for the proposed structure [19] [20]. The coupling constants observed in these experiments are consistent with the expected bond arrangements in the pyrazole-piperidine framework [19] [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(1H-pyrazol-5-yl)piperidine reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak [M]⁺ appears at m/z 151, corresponding to the molecular weight of the compound [21] [22]. Under electron ionization (EI) conditions, the molecular ion may exhibit moderate intensity due to the stability of the heterocyclic system [21] [22].

The base peak typically occurs at m/z 96, corresponding to the piperidine fragment formed by cleavage of the bond connecting the pyrazole and piperidine rings [22]. This fragmentation pattern reflects the relative stability of the piperidine cation compared to the pyrazole fragment [21] [22].

Additional significant fragments include m/z 68 (pyrazole fragment, C₃H₄N₂⁺), m/z 55 (loss of pyrazole from the molecular ion), and m/z 42 (C₃H₆⁺ from the piperidine ring) [21] [22]. The fragmentation pathways involve alpha-cleavage at the C-N bond connecting the two ring systems, followed by further fragmentation of the resulting ionic species [21] [22].

Electrospray ionization mass spectrometry (ESI-MS) provides complementary information, with the protonated molecular ion [M+H]⁺ appearing at m/z 152 [21] [22]. The fragmentation pattern in ESI-MS typically involves neutral losses and charge-directed fragmentation processes [21] [22].

X-ray Crystallography Data and Analysis

While specific X-ray crystallographic data for 3-(1H-pyrazol-5-yl)piperidine are not extensively documented in the literature, studies of closely related compounds provide valuable structural insights [9] [24]. The compound is predicted to crystallize in the monoclinic crystal system with space group P2₁/c, based on packing considerations and intermolecular hydrogen bonding patterns [9] [24].

Estimated unit cell dimensions are a = 8-12 Å, b = 6-10 Å, and c = 12-16 Å, with typical β angle values for monoclinic systems [9] [24]. The piperidine ring adopts a chair conformation, as observed in related structures, with the pyrazole substituent occupying an equatorial position to minimize steric interactions [9] [24].

Bond lengths within the pyrazole ring are characteristic of aromatic systems, with C-N distances of approximately 1.33-1.35 Å and C-C distances of 1.38-1.40 Å [9] [24]. The piperidine ring exhibits typical C-C bond lengths of 1.52-1.54 Å and C-N bond lengths of 1.47-1.49 Å [9] [24].

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with N-H⋯N interactions between piperidine and pyrazole nitrogen atoms of adjacent molecules [9] [24]. The dihedral angle between the pyrazole and piperidine rings is typically 30-60°, allowing for optimal intermolecular interactions while minimizing steric hindrance [9] [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant